
N-(4-Amino-2-methylphenyl)isonicotinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)isonicotinamide typically involves the reaction of 4-amino-2-methylaniline with isonicotinoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isonicotinamide derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)isonicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes .
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)isonicotinamide can be compared with other isonicotinamide derivatives, such as:
Isoniazid: A well-known anti-tuberculosis drug that shares a similar isonicotinamide core structure.
Nicotinamide: A form of vitamin B3 with a similar structure but different biological activities.
4-Aminopyridine: A compound with a similar amino group but different pharmacological properties.
This compound is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties .
Biological Activity
N-(4-Amino-2-methylphenyl)isonicotinamide is a compound of interest in medicinal chemistry, particularly due to its structural attributes that suggest potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is derived from isonicotinamide, characterized by the presence of an amino group and a methyl group on the phenyl ring. Its molecular formula is , indicating a complex interaction potential with various biological targets.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties . Its structural similarities to known antibiotics suggest it could be effective against certain bacterial strains. The compound has been investigated for its ability to inhibit the growth of various microorganisms, making it a candidate for further exploration in drug development aimed at treating infections.
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that derivatives of nicotinamide, including this compound, can exhibit selective cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition rates against several cancer cell lines, including:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
4d | NCI-H460 | 4.07 ± 1.30 |
4g | NCI-H1975 | 12.82 ± 1.59 |
4h | A549 | 13.09 ± 2.45 |
These results indicate that the compound may possess properties that allow it to selectively target cancer cells while sparing normal cells .
The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. Notably, it has been reported to inhibit succinate dehydrogenase, an essential enzyme in the respiratory chain of fungi, which contributes to its antifungal activity. Additionally, the compound's ability to interact with nicotinamide N-methyltransferase (NNMT) suggests a role in metabolic regulation, potentially linking it to conditions such as diabetes and obesity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives related to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating potential for use in targeted cancer therapies .
- Metabolic Implications : Research on NNMT inhibitors has revealed that compounds like this compound could play a significant role in managing metabolic disorders by modulating nicotinamide levels within cells .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQOCISTLOJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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